molecular formula C24H22Cl2N2O4 B11080790 N,N'-bis[2-(4-chlorophenoxy)ethyl]benzene-1,3-dicarboxamide

N,N'-bis[2-(4-chlorophenoxy)ethyl]benzene-1,3-dicarboxamide

Cat. No.: B11080790
M. Wt: 473.3 g/mol
InChI Key: NZSWQRZPSZPZDC-UHFFFAOYSA-N
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Description

N1N3-BIS[2-(4-CHLOROPHENOXY)ETHYL]BENZENE-13-DICARBOXAMIDE: is a complex organic compound characterized by its unique structure, which includes two 4-chlorophenoxyethyl groups attached to a benzene-1,3-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1N3-BIS[2-(4-CHLOROPHENOXY)ETHYL]BENZENE-13-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with 2-(4-chlorophenoxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N1N3-BIS[2-(4-CHLOROPHENOXY)ETHYL]BENZENE-13-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chlorine atoms .

Mechanism of Action

The mechanism by which N1N3-BIS[2-(4-CHLOROPHENOXY)ETHYL]BENZENE-13-DICARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: N1N3-BIS[2-(4-CHLOROPHENOXY)ETHYL]BENZENE-13-DICARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C24H22Cl2N2O4

Molecular Weight

473.3 g/mol

IUPAC Name

1-N,3-N-bis[2-(4-chlorophenoxy)ethyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C24H22Cl2N2O4/c25-19-4-8-21(9-5-19)31-14-12-27-23(29)17-2-1-3-18(16-17)24(30)28-13-15-32-22-10-6-20(26)7-11-22/h1-11,16H,12-15H2,(H,27,29)(H,28,30)

InChI Key

NZSWQRZPSZPZDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCOC2=CC=C(C=C2)Cl)C(=O)NCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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